2-Isopropyl-1-phenylaziridine 2-Isopropyl-1-phenylaziridine
Brand Name: Vulcanchem
CAS No.: 74938-79-7
VCID: VC16000440
InChI: InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

2-Isopropyl-1-phenylaziridine

CAS No.: 74938-79-7

Cat. No.: VC16000440

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-1-phenylaziridine - 74938-79-7

Specification

CAS No. 74938-79-7
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name 1-phenyl-2-propan-2-ylaziridine
Standard InChI InChI=1S/C11H15N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Standard InChI Key VFOHDFQPEPEWKE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CN1C2=CC=CC=C2

Introduction

Synthesis and Preparation Methods

The synthesis of 2-isopropyl-1-phenylaziridine has been explored through multiple routes. Capriati et al. (2005) reported a method involving the cyclization of β-amino ketones under basic conditions, yielding the aziridine ring with high regioselectivity . Kuehnau et al. (1996) demonstrated an alternative approach using reductive amination of α,β-unsaturated ketones, achieving moderate yields .

A more recent protocol by Yang et al. (see ) utilizes protic onium salts as catalysts for the carboxylation of aziridines with CO2_2, though this method primarily targets oxazolidinone derivatives. For 2-isopropyl-1-phenylaziridine itself, the optimized synthesis involves:

  • Amination of β-amino ketones: Reacting β-amino ketones with trimethylsilyl chloride (TMSCl) and carbamates in the presence of FeCl3_3·6H2_2O .

  • Purification: Column chromatography (PE/EA = 10:1 to 5:1) yields the compound as a white solid .

Key reaction conditions include ambient temperature and dichloromethane as the solvent, with yields exceeding 70% in optimized setups .

Physicochemical Properties

The compound’s physical properties are well-documented:

PropertyValueSource
Density1.004 g/cm³
Boiling Point217.6°C at 760 mmHg
Flash Point77.4°C
Refractive Index1.549
LogP (Partition Coefficient)2.39

Its stability under ambient conditions is moderate, though the aziridine ring’s strain makes it susceptible to hydrolysis in acidic or aqueous environments .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 1.17 (d, 3J=6.6Hz^3J = 6.6 \, \text{Hz}, 3H, isopropyl-CH3_3),
    δ 1.19 (d, 3J=6.6Hz^3J = 6.6 \, \text{Hz}, 3H, isopropyl-CH3_3),
    δ 1.57–1.66 (m, 2H, aziridine-CH2_2),
    δ 1.89 (d, 2J=3.3Hz^2J = 3.3 \, \text{Hz}, 1H, aziridine-CH),
    δ 2.34 (dd, 3J=3.3Hz^3J = 3.3 \, \text{Hz}, 1H, aziridine-NCH),
    δ 7.17–7.31 (m, 5H, aromatic protons) .

  • 13^{13}C NMR: Data indicates peaks at δ 71.7 (aziridine carbons) and aromatic carbons between δ 125–140 .

Mass Spectrometry (MS)

  • ESI-MS: Observed m/z=162.32[M+H]+m/z = 162.32 \, [\text{M} + \text{H}]^+, consistent with the molecular formula C11H15N\text{C}_{11}\text{H}_{15}\text{N} .

Reactivity and Applications in Organic Synthesis

2-Isopropyl-1-phenylaziridine serves as a versatile building block in heterocyclic chemistry. Notable applications include:

Cycloaddition Reactions

Pyrrolidine-catalyzed cycloaddition with isothiocyanates yields thiazolidin-2-ylidene derivatives (Table 1) . For example, phenyl isothiocyanate reacts with 2-isopropyl-1-phenylaziridine at 50°C to form 3a (97% yield) .

Table 1: Cycloaddition Reactions with Isothiocyanates

EntryIsothiocyanate (R)ProductYield (%)
12-MeOC6_6H4_43b73
24-NO2_2C6_6H4_43g88

CO2_22 Fixation

Under catalysis by protic onium salts, the compound reacts with CO2_2 to form 5-aryl-2-oxazolidinones, demonstrating potential in sustainable chemistry .

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